N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine
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Overview
Description
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This particular compound is characterized by the presence of a benzopyran ring, which is a fused ring system consisting of a benzene ring and a pyran ring. The compound is not naturally occurring and is typically synthesized for research purposes .
Preparation Methods
The synthesis of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves several steps. One common method includes the condensation of 4-methyl-2-oxo-2H-1-benzopyran-7-yl with L-tyrosine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzopyran ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Research on this compound includes its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran ring can interact with the active site of enzymes, inhibiting or modifying their activity. The compound can also bind to receptors, triggering a cascade of biochemical events within the cell .
Comparison with Similar Compounds
N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine is unique due to its specific structure and the presence of the benzopyran ring. Similar compounds include:
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
- Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester These compounds share the benzopyran ring but differ in their functional groups and overall structure, which leads to different chemical properties and applications .
Properties
CAS No. |
143457-46-9 |
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Molecular Formula |
C20H17NO6 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(4-methyl-2-oxochromene-7-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C20H17NO6/c1-11-8-18(23)27-17-10-13(4-7-15(11)17)19(24)21-16(20(25)26)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9H2,1H3,(H,21,24)(H,25,26)/t16-/m0/s1 |
InChI Key |
CKIJIBKDFJXLSD-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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